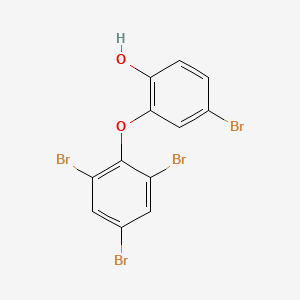

2-(2,4,5-Tribromophenoxy)-4-bromophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6Br4O2 |

|---|---|

Molecular Weight |

501.79 g/mol |

IUPAC Name |

4-bromo-2-(2,4,6-tribromophenoxy)phenol |

InChI |

InChI=1S/C12H6Br4O2/c13-6-1-2-10(17)11(5-6)18-12-8(15)3-7(14)4-9(12)16/h1-5,17H |

InChI Key |

MXADYZJZIAGMGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)O |

Origin of Product |

United States |

Synthesis and Formation Pathways of the Chemical Compound

Chemical Synthesis Methodologies

While specific laboratory-scale synthesis routes for 2-(2,4,5-Tribromophenoxy)-4-bromophenol are not extensively detailed in publicly available literature, the synthesis of structurally related polybrominated diphenyl ethers (PBDEs) provides a well-established framework for understanding its potential creation. These methods are crucial for producing analytical standards and for toxicological studies. researchgate.net

The primary method for synthesizing unsymmetrical diaryl ethers, including brominated congeners, is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of the target molecule, this could theoretically involve the reaction of a tribromophenoxide with a dibromobenzene derivative or a similar permutation.

Another significant laboratory method is the coupling of a bromophenol with a symmetrical brominated diphenyliodonium (B167342) salt. researchgate.net This approach has been refined to enhance the yields of PBDEs, particularly those with a higher degree of bromination. researchgate.net

| Synthesis Method | Reactants | Key Conditions | Relevance |

| Ullmann Condensation | Aryl Halide + Phenol (or Phenoxide) | Copper catalyst (Cu(I) is the active species), high temperatures, polar solvents (e.g., DMF, NMP). wikipedia.orgorganic-chemistry.org | A classic and versatile method for forming the core diaryl ether structure. |

| Diaryliodonium Salt Coupling | Bromophenol + Symmetrical Brominated Diphenyliodonium Salt | Often provides improved yields for highly brominated congeners. researchgate.net | Useful for creating specific PBDE isomers for research and analytical standards. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide + Phenoxide | Requires an electron-deficient aromatic ring (activated by electron-withdrawing groups). chemistrysteps.com | A potential pathway if the aryl halide precursor is sufficiently activated. |

This table provides an interactive overview of common synthesis routes for related brominated diphenyl ethers.

The formation of the ether bond in these compounds is governed by specific reaction mechanisms. In the Ullmann condensation , the precise mechanism has been a subject of study, but it is generally accepted that a Cu(I) species is the active catalyst. researchgate.net The reaction likely proceeds through the formation of a copper phenoxide, which then reacts with the aryl halide. Proposed pathways include oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. researchgate.net Other potential mechanisms involve radical pathways. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) offers another mechanistic route. This pathway requires the aromatic ring bearing the leaving group (a halogen) to be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. chemistrysteps.com The reaction proceeds in two steps: addition of the nucleophile (the phenoxide) to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com The presence of multiple bromine atoms on the phenyl ring can influence its electrophilicity, potentially facilitating this type of reaction under certain conditions.

The specific isomers of the precursor brominated phenols and aryl halides used in synthesis have a profound impact on the final product. The position of bromine atoms on the aromatic rings influences both steric hindrance and electronic effects, which in turn dictate the regioselectivity and reaction rate.

Steric Hindrance : Bulky bromine atoms located at the ortho positions (adjacent to the hydroxyl group or the reacting halogen) can impede the approach of the other reactant, potentially slowing down or preventing the desired coupling reaction. This is a critical factor in the synthesis of highly substituted or sterically crowded PBDEs.

Electronic Effects : Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. The net effect depends on its position relative to the reaction center. These electronic influences affect the nucleophilicity of the phenoxide and the electrophilicity of the aryl halide, thereby influencing the ease of ether bond formation. For instance, in an SNAr reaction, electron-withdrawing groups para to the leaving group are highly activating. chemistrysteps.com

The interplay of these factors determines which isomers can be synthesized efficiently and in high purity, a crucial consideration for creating specific congeners for analytical and toxicological evaluation. acs.org

Environmental and Biotic Formation Mechanisms

The presence of this compound and related hydroxylated PBDEs (OH-PBDEs) in the environment is not primarily due to direct industrial synthesis but rather from the transformation of parent BFR compounds. tandfonline.commdpi.com

Many widely used BFRs, such as commercial PBDE mixtures (PentaBDE, OctaBDE) and Tetrabromobisphenol A (TBBPA), are subject to degradation in the environment. nih.govnih.gov These degradation processes, both abiotic and biotic, can lead to the formation of a complex array of transformation products, including various bromophenols and OH-PBDEs. tandfonline.comresearchgate.net The metabolism of PBDEs in organisms, including fish, rats, and humans, has been shown to produce OH-PBDEs. nih.govmdpi.com

Photodegradation, or the breakdown of chemical compounds by light, is a major transformation pathway for BFRs in aquatic environments and on surfaces exposed to sunlight. researchgate.net

Polybrominated Diphenyl Ethers (PBDEs): When higher-brominated PBDEs (e.g., DecaBDE) are exposed to UV light, they can undergo reductive debromination, where bromine atoms are sequentially removed. wikipedia.org This process leads to the formation of lower-brominated, and often more bioaccumulative and toxic, PBDE congeners. researchgate.netwikipedia.org In addition to debromination, photolytic processes can also introduce hydroxyl groups onto the phenyl rings, leading directly to the formation of OH-PBDEs. researchgate.net Cleavage of the ether bond can also occur, resulting in the formation of brominated phenols. researchgate.net

Tetrabromobisphenol A (TBBPA): TBBPA is also susceptible to photolytic degradation. Studies have shown that under UV irradiation, TBBPA can decompose through various mechanisms, including debromination and cleavage of the isopropylidene bridge. researchgate.netresearchgate.net This degradation can result in the formation of various brominated phenolic compounds. mdpi.com For example, the phototransformation of TBBPA has been shown to produce derivatives such as 4-isopropyl-2,6-dibromophenol. researchgate.net

| Parent BFR | Transformation Process | Key Products | Significance |

| PBDEs (e.g., BDE-209) | Photolytic Debromination & Hydroxylation | Lower-brominated PBDEs, OH-PBDEs, Bromophenols. researchgate.net | Forms more persistent and potentially more toxic congeners. |

| Tetrabromobisphenol A (TBBPA) | Photolytic Degradation | Debrominated TBBPA analogues, various brominated phenols. nih.govresearchgate.netmdpi.com | Contributes to the pool of brominated phenolic compounds in the environment. |

This interactive table summarizes the photolytic transformation of major BFRs into related phenolic compounds.

Degradation and Transformation Products of Parent Brominated Flame Retardants (BFRs)

Biotic (Microbial and Plant) Transformation Pathways

While direct microbial or plant-based synthesis of this compound is not extensively documented, its formation can be inferred from the transformation of larger, structurally related brominated compounds. Microorganisms and plants possess enzymes that can modify brominated flame retardants and other brominated aromatic compounds through several key reactions.

Debromination: This process involves the removal of bromine atoms from a molecule. Anaerobic bacteria, in particular, are known to carry out reductive debromination of polybrominated diphenyl ethers (PBDEs), which are structurally similar to the target compound. This process can lead to the formation of lower-brominated congeners. For instance, the stepwise removal of bromine atoms from a more highly brominated diphenyl ether could potentially yield this compound as an intermediate product.

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the aromatic ring. Hydroxylation is a common metabolic pathway in both microbes and plants for detoxifying aromatic compounds. The introduction of a hydroxyl group can occur through the replacement of a bromine atom or by direct oxidation of a carbon-hydrogen bond on the aromatic ring. This process could transform a precursor compound into the phenolic structure of this compound.

Coupling Reactions: In some instances, simpler brominated phenols can be joined together through enzymatic coupling reactions to form more complex molecules like polybrominated diphenyl ethers. While this is more of a formation pathway for larger molecules, the reverse process, or the cleavage of an ether bond in a larger polybrominated diphenyl ether, could also potentially lead to the formation of this compound.

The following table summarizes the potential biotic transformation pathways leading to the formation of the target compound from related brominated substances.

| Transformation Pathway | Description | Precursor Type | Potential Outcome |

| Reductive Debromination | Stepwise removal of bromine atoms by anaerobic bacteria. | Higher brominated diphenyl ethers. | Formation of this compound as an intermediate. |

| Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring by microbial or plant enzymes. | Brominated diphenyl ethers. | Conversion to a hydroxylated form, potentially leading to the target compound. |

| Ether Bond Cleavage | Enzymatic breaking of the ether linkage in a larger PBDE molecule. | Polybrominated diphenyl ethers. | Release of brominated phenolic compounds, including the target molecule. |

Natural Biosynthesis Pathways in Marine Ecosystems (by analogy with related bromophenols)

Many brominated phenols are known to be naturally produced by a variety of marine organisms, including algae and invertebrates. nih.gov While the specific biosynthesis of this compound has not been detailed, its formation can be understood by analogy to the well-studied biosynthesis of other marine bromophenols.

The biosynthesis of bromophenols in marine organisms is primarily an enzymatic process. nih.gov The key enzymes involved are bromoperoxidases, particularly vanadium-dependent bromoperoxidases, which are abundant in marine algae. nih.gov These enzymes catalyze the oxidation of bromide ions (Br-), which are readily available in seawater, to an electrophilic bromine species. This reactive bromine then substitutes onto simple phenolic precursor molecules.

The precursors for this enzymatic bromination are typically simple phenols derived from the shikimate pathway, a common metabolic route in plants and microorganisms for the synthesis of aromatic compounds. In the context of marine algae, simple phenolic compounds serve as the starting point for the biosynthesis of a wide array of brominated derivatives.

The formation of the diphenyl ether structure of this compound likely involves an oxidative coupling reaction. mdpi.com In this process, two simpler brominated phenolic molecules are enzymatically joined together. This type of reaction is a known mechanism in the biosynthesis of various natural products. bohrium.com It is plausible that a brominated phenol undergoes oxidative coupling with another brominated phenol to form the ether linkage, resulting in the final structure of this compound. The exact enzymes and precursors involved in this specific coupling reaction within marine organisms are a subject for further research.

The table below outlines the proposed steps in the natural biosynthesis of the target compound by analogy to other marine bromophenols.

| Biosynthetic Step | Description | Key Enzymes | Precursors |

| Bromination | Enzymatic addition of bromine atoms to a phenolic ring. | Vanadium Bromoperoxidase | Simple phenols, Bromide ions |

| Oxidative Coupling | Enzymatic joining of two brominated phenolic molecules to form a diphenyl ether linkage. | Peroxidases/Oxidases | Brominated phenols |

Information Unavilable for "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available for the chemical compound This compound to generate the requested article. The search did not yield specific research findings on its environmental occurrence, distribution, or bioaccumulation that would be necessary to populate the detailed outline provided.

The requested compound is a specific isomer of a hydroxylated tetrabromodiphenyl ether (OH-tetraBDE), which belongs to a broader class of compounds known as hydroxylated polybrominated diphenyl ethers (OH-PBDEs). While general information exists for the OH-PBDE class of contaminants, including their detection in various environmental compartments and biota, the available scientific literature does not provide data specific to the this compound isomer.

Scientific studies on OH-PBDEs often report on a limited number of the most common or environmentally relevant isomers, and unfortunately, this compound does not appear to be one of them in the reviewed literature.

Due to the strict requirement to focus solely on the chemical compound “this compound” and not introduce information outside the explicit scope, it is not possible to create a scientifically accurate and thorough article as requested. Extrapolating data from the broader class of OH-PBDEs or other related compounds would not be scientifically sound and would violate the core instructions of the request.

Therefore, the article on the environmental occurrence and distribution of this compound cannot be generated at this time.

Environmental Occurrence and Distribution of the Chemical Compound

Bioaccumulation and Biotic Presence in Non-Human Organisms

Trophic Transfer and Accumulation in Food Webs

Once released into the aquatic environment, 2,4,6-Tribromophenol (B41969) (TBP) is subject to trophic transfer and accumulation within food webs. Due to its lipophilic nature, the potential for bioaccumulation increases with the degree of bromination. who.int Studies have consistently detected TBP in a variety of marine organisms, indicating its uptake from the environment and transfer between different trophic levels. who.intoecd.org

Research conducted in the industrialized Gulf of Fos found significant bioaccumulation of TBP in several marine species. institut-ecocitoyen.frnih.gov Concentrations in Mediterranean mussel bodies averaged 1500–2000 ng/g lipid weight, while purple sea urchin gonads contained 830–880 ng/g lipid weight on average. nih.gov In European conger muscle tissues, average concentrations ranged from 140–1000 ng/g lipid weight. nih.gov These levels were noted to be above all previously published references, highlighting the impact of localized industrial hotspots on bioaccumulation. institut-ecocitoyen.frnih.gov

Further studies have documented the presence of TBP in organisms that are part of the human diet. who.int Edible portions of molluscs and crustaceans have been found to contain mean TBP concentrations of up to 198 µg/kg and 2360 µg/kg dry weight, respectively. who.int Marine fish have shown concentrations up to 39 µg/kg dry weight. who.int The accumulation of TBP in these organisms underscores its persistence and potential for transfer to higher predators, including humans. who.intresearchgate.net

Table 1: Concentration of 2,4,6-Tribromophenol in Various Marine Organisms

| Organism | Tissue/Body Part | Concentration | Reference |

|---|---|---|---|

| Mediterranean Mussel | Whole Body | 1500–2000 ng/g lipid weight (average) | nih.gov |

| Purple Sea Urchin | Gonads | 830–880 ng/g lipid weight (average) | nih.gov |

| European Conger | Muscle | 140–1000 ng/g lipid weight (average) | nih.gov |

| Crustaceans | Edible Portions | Up to 2360 µg/kg dry weight | who.int |

| Molluscs | Edible Portions | Up to 198 µg/kg dry weight | who.int |

| Prawn | Not specified | 0.17 mg/kg | oecd.org |

| Marine Fish | Edible Portions | Up to 39 µg/kg dry weight | who.int |

| Algae | Not specified | 0.068 mg/kg | oecd.org |

Sources and Environmental Release Pathways

The presence of 2,4,6-Tribromophenol in the environment is attributed to both anthropogenic activities and natural production, particularly within marine ecosystems. institut-ecocitoyen.frbris.ac.ukcore.ac.uk Distinguishing between these sources is a key question in understanding its bioaccumulation in marine life. institut-ecocitoyen.frnih.govresearchgate.net

Anthropogenic Sources (e.g., industrial discharges, waste streams, degradation of flame retardants)

2,4,6-TBP has numerous industrial applications, contributing to its release into the environment. It is widely used as a chemical intermediate in the synthesis of other brominated flame retardants (BFRs). institut-ecocitoyen.frresearchgate.netnih.gov It also functions directly as a flame retardant, a fungicide, and a wood preservative. researchgate.netbris.ac.uknih.gov The worldwide production was estimated at 9,500 tons in 2001. researchgate.netresearchgate.net

Industrial discharges are a primary pathway for TBP entering marine environments. institut-ecocitoyen.fr Studies have identified industrial outflows, particularly from chlorination processes in seawater, as hotspots for TBP contamination. institut-ecocitoyen.frnih.gov For example, water sampling in the Gulf of Fos revealed that industrial chlorination discharges were the predominant cause of TBP levels in the water, reaching up to 580 ng/L near outlets. nih.gov The compound has also been detected in untreated effluent from chemical manufacturing plants. nih.gov

Waste streams are another significant source. TBP is released to the environment through various waste streams associated with the use and disposal of products containing flame retardants. oecd.org The U.S. Environmental Protection Agency has designated waste from the production of 2,4,6-tribromophenol, such as floor sweepings and spent filter media, as hazardous waste due to the high concentrations of the chemical. epa.gov

Furthermore, TBP is a known degradation product of several other major BFRs. institut-ecocitoyen.frresearchgate.net It can be formed from the thermal and photo-degradation of compounds like Tetrabromobisphenol A (TBBPA) and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). researchgate.netresearchgate.netnih.gov The biotransformation of the novel flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) in humans has also been identified as a significant indirect source of TBP. nih.gov

Table 2: Anthropogenic Sources of 2,4,6-Tribromophenol

| Source Category | Specific Source/Pathway | Description | Reference |

|---|---|---|---|

| Industrial Production & Use | Intermediate for BFR synthesis | Used to manufacture other flame retardants. | institut-ecocitoyen.frresearchgate.net |

| Fungicide and wood preservative | Applied to materials to prevent decay. | bris.ac.uknih.gov | |

| Industrial Discharges | Chlorination by-product | A major by-product from industrial chlorination of seawater. | institut-ecocitoyen.frnih.gov |

| Power plant discharge | Detected in discharge water and suspended matter from power plants. | nih.gov | |

| Waste Streams | E-waste recycling | Detected in dust from electronic waste recycling facilities. | researchgate.net |

| Production waste | Floor sweepings and filter media from TBP production are listed as hazardous waste. | epa.gov | |

| Degradation Product | Breakdown of other BFRs | Forms from the degradation of TBBPA, BTBPE, and TTBP-TAZ. | institut-ecocitoyen.frresearchgate.netnih.gov |

Contribution from Natural Production in Marine Environments

In addition to industrial sources, 2,4,6-TBP and other simple bromophenols are known to be natural metabolites produced by a diverse range of marine organisms. bris.ac.ukcore.ac.uk These naturally occurring bromophenols are a consistent feature of pristine marine habitats. who.int

A variety of marine species are capable of biosynthesizing these compounds. who.intoecd.org Macroalgae, particularly brown and red algae, are considered primary producers of 2,4,6-TBP. bris.ac.ukcore.ac.uknih.gov The biosynthesis occurs in the presence of bromoperoxidase enzymes, which are found in various species. oecd.orgnih.gov Other organisms known to produce bromophenols include sponges, ascidians, and acorn worms (phylum Hemichordata), which can excrete large quantities of these compounds without an obvious dietary source. who.intoecd.orgnih.gov

The ecological function of these naturally produced compounds is not entirely clear, though it is suggested they may serve as a chemical defense against predators and biofouling. researchgate.netbris.ac.uknih.gov An interesting consequence of this natural production is the contribution of bromophenols to the characteristic "ocean-like" flavor of seafood, as many fish and invertebrates consume bromophenol-rich algae and other organisms. bris.ac.uk The presence of these natural sources complicates efforts to assess the full impact of anthropogenic TBP pollution in marine ecosystems. institut-ecocitoyen.frresearchgate.net

Table 3: Examples of Marine Organisms Involved in Natural Production of Bromophenols

| Organism Type | Specific Examples | Role in Production | Reference |

|---|---|---|---|

| Algae | Brown algae, Red algae (e.g., Polysiphonia urceolata) | Considered primary producers of 2,4,6-TBP and other bromophenols. | bris.ac.ukcore.ac.uknih.gov |

| Invertebrates | Sponges, Acorn worms (Enteropneusta), Ascidians | Produce and excrete significant amounts of bromophenols. | who.intbris.ac.uknih.gov |

| Polychaetes | Notomastus lobatus | Produces large amounts of bromophenols without a clear dietary source. | oecd.org |

Environmental Fate and Transformation Dynamics of the Chemical Compound

Abiotic Degradation Processes

Abiotic degradation encompasses the non-biological processes that break down chemical compounds in the environment. For 2-(2,4,5-Tribromophenoxy)-4-bromophenol, the most significant of these processes are driven by light and its interactions with environmental matrices like soil and sediment.

Photochemical Transformation Kinetics and Mechanisms

Direct photolysis, the breakdown of a chemical by direct absorption of light, is a primary process for the photochemical degradation of OH-PBDEs. figshare.com The transformation of these compounds is influenced by the presence of sunlight, with studies showing that UV light is particularly effective in inducing degradation. researchgate.net The process follows complex kinetics where the rate of breakdown can be enhanced in alkaline solutions. researchgate.net

The primary mechanisms involved in the photochemical transformation of OH-PBDEs include:

Ether Bond Cleavage : This is a dominant degradation pathway for OH-PBDEs under both direct photolysis and photooxidation conditions. researchgate.netrsc.org This cleavage breaks the molecule into smaller phenolic compounds, such as 2,4-dibromophenol. researchgate.netrsc.org

Debromination : The stepwise removal of bromine atoms from the aromatic rings is a key transformation process. This reductive debromination can lead to the formation of less-brominated, and sometimes more toxic, congeners. wikipedia.org

Photohydrolysis : This process involves the reaction of the light-excited molecule with water, leading to the formation of dihydroxylated polybromodiphenyl ethers (di-HO-PBDEs). researchgate.net

Intramolecular Cyclization : Under direct photolysis, OH-PBDEs can undergo cyclization to form polybrominated dibenzo-p-dioxins (PBDDs), which are compounds of significant environmental concern. figshare.comrsc.org

Table 1: Photodegradation Pathways and Products of a Model OH-PBDE (2′-HO-BDE-68)

| Degradation Pathway | Dominant Products | Reference |

|---|---|---|

| Ether Bond Cleavage | 2,4-dibromophenol | researchgate.net, rsc.org |

| Direct Photohydrolysis | Dihydroxylated-tribromodiphenyl ether (di-HO-TBDE) | researchgate.net, rsc.org |

| Direct Photolysis | 1,3,8-tribromodibenzo-p-dioxin | rsc.org |

Hydrolytic Stability Across Environmental pH Ranges

The diphenyl ether structure is characterized by a chemically stable ether bond, making compounds like this compound generally resistant to hydrolysis under typical environmental pH conditions. While parent PBDE compounds are not expected to hydrolyze appreciably, the presence of a hydroxyl group on the OH-PBDE molecule could potentially influence its reactivity. epa.gov However, significant hydrolytic degradation is not considered a primary fate pathway for this class of compounds in the environment.

Sorption and Transport Dynamics in Soil, Sediment, and Water Compartments

Sorption to soil and sediment is a critical process that controls the mobility and bioavailability of OH-PBDEs in the environment. Parent PBDEs are known to sorb strongly to soil particles, which significantly reduces their extractability and potential to leach into groundwater. nih.gov

For OH-PBDEs, the presence of the hydroxyl group increases the molecule's polarity compared to the parent PBDEs. This structural change can lead to:

Reduced Hydrophobic Sorption : The increased polarity may lower the compound's affinity for the organic carbon fraction of soil and sediment, potentially increasing its mobility.

Enhanced Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with components of the soil matrix, which could serve as an additional sorption mechanism.

Despite their polarity, OH-PBDEs are consistently detected in sediments, indicating that they partition from the water column and accumulate in benthic environments. nih.govmdpi.com The ultimate transport of these compounds is a balance between their water solubility and their tendency to bind to solid phases. In soil, this binding can limit uptake by plants and transport to groundwater, effectively sequestering the compound. nih.govacs.org

Biotic Transformation and Biotransformation Pathways

Biotic processes, driven by microorganisms and plants, play a crucial role in the transformation and potential detoxification of this compound in the environment.

Microbial Degradation Mechanisms

Microorganisms in soil and sediment are capable of degrading OH-PBDEs, primarily through reductive debromination, especially under anaerobic (oxygen-free) conditions. nih.govomicsonline.org This process involves the removal of bromine atoms, which is often the initial and rate-limiting step in the breakdown of brominated compounds. nih.gov

Studies on pentabrominated OH-PBDEs in Baltic Sea sediment have shown that these compounds can degrade rapidly, with half-lives ranging from days to weeks at room temperature. nih.gov This demonstrates that sediment environments harbor microbial communities with a good capacity for breaking down naturally produced OH-PBDEs. nih.gov The primary degradation mechanism identified was debromination, which accounted for a significant portion of the transformation. nih.gov While aerobic bacteria have been shown to degrade parent PBDEs, the primary pathway for OH-PBDEs in sediment appears to be anaerobic reductive debromination. ucanr.eduacs.org

Table 2: Degradation Half-lives of Pentabrominated OH-PBDEs in Spiked Sediment

| Compound | Half-life (at room temp.) | Reference |

|---|---|---|

| 6-OH-BDE90 | < 7 days | nih.gov |

| 6-OH-BDE99 | < 7 days | nih.gov |

| 2-OH-BDE123 | > 7 days | nih.gov |

| 6-OH-BDE85 | > 7 days | nih.gov |

Plant Uptake and Metabolic Pathways

Plants can absorb organic contaminants like PBDEs from the soil through their roots, and to a lesser extent, from the atmosphere through their leaves. nih.govresearchgate.net Once absorbed, these compounds can be translocated to other parts of the plant, including stems and leaves. researchgate.net

Research on parent PBDEs indicates several key findings that are likely relevant to OH-PBDEs:

Root Accumulation : The highest concentrations of the compounds are typically found in the roots. researchgate.net

Congener-Specific Uptake : The extent of uptake and translocation is often dependent on the specific chemical structure, with lower-brominated congeners generally being more mobile within the plant. nih.govresearchgate.net

Bioavailability : Strong sorption to soil can limit the amount of the compound available for plant uptake. nih.gov

Once inside the plant, OH-PBDEs are expected to undergo metabolic transformations common for phenolic xenobiotics. These pathways are generally aimed at detoxifying the compound and increasing its water solubility to facilitate storage or excretion. Potential metabolic pathways include:

Debromination : Removal of bromine atoms.

Hydroxylation : Addition of further hydroxyl groups.

Methylation : Addition of a methyl group to the hydroxyl moiety.

Sulfation and Glycosylation : Conjugation with sulfate (B86663) or sugar molecules (e.g., glucose), which are Phase II metabolic reactions that significantly increase water solubility.

Dimerization : Coupling of molecules to form larger structures.

These metabolic activities can lead to the sequestration of the compound and its metabolites within plant tissues, such as in cell vacuoles, potentially removing them from the soil environment but also introducing them into the food chain. nih.govacs.org

Based on a comprehensive review of scientific literature, there is currently no specific information available regarding the biotransformation of the chemical compound This compound in various organisms.

Extensive searches for research findings on the metabolism, degradation, or enzymatic transformation of this particular substance have not yielded any results. The available scientific data primarily focuses on related but structurally distinct brominated flame retardants, such as 2,4,6-tribromophenol (B41969) (TBP) and its precursors.

Therefore, it is not possible to provide an article on the "Susceptibility to Biotransformation in Various Organisms" for this compound that adheres to the required standards of scientific accuracy and strict focus. To present information from other compounds would be scientifically inappropriate and would violate the core instructions of this request.

Based on a comprehensive review of available scientific literature, there is insufficient specific data for the chemical compound "this compound" to generate the detailed article as requested in the provided outline.

Research on brominated flame retardants and related phenolic compounds is extensive; however, studies focusing specifically on the biological interactions and ecotoxicological implications of this compound are not present in the public domain. The available literature primarily details the effects of related but structurally distinct compounds, such as 2,4,6-tribromophenol (TBP), other hydroxylated polybrominated diphenyl ethers (HO-PBDEs), and their parent compounds, polybrominated diphenyl ethers (PBDEs).

Due to the strict requirement to focus solely on "this compound" and not introduce information from other chemicals, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the user's instructions. Extrapolating data from other compounds would violate the core principles of scientific accuracy and the explicit constraints of the request.

Therefore, the requested article cannot be generated at this time. Further scientific investigation into the specific properties and effects of this compound is required before a detailed summary of its biological and ecotoxicological profile can be compiled.

Biological Interactions and Ecotoxicological Implications of the Chemical Compound Excluding Human Clinical Data

Structure-Activity Relationships (SAR) Pertaining to Biological Potency (extrapolated from related bromophenols and HO-PBDEs)

The biological potency of the chemical compound 2-(2,4,5-Tribromophenoxy)-4-bromophenol, a type of hydroxylated polybrominated diphenyl ether (HO-PBDE), is intrinsically linked to its molecular structure. By examining the structure-activity relationships (SAR) of related bromophenols and various HO-PBDE congeners, it is possible to extrapolate the potential biological interactions of this specific compound. The key determinants of potency for this class of compounds include the presence and position of the hydroxyl group, as well as the degree and pattern of bromine substitution on the diphenyl ether backbone.

Influence of the Hydroxyl Group

A critical feature governing the biological activity of HO-PBDEs is the presence of the hydroxyl (-OH) group. This functional group significantly increases the structural similarity of these compounds to endogenous hormones, particularly thyroid hormones (like thyroxine) and estrogen. nih.govmdpi.com Consequently, HO-PBDEs often exhibit a higher potency for endocrine disruption than their parent polybrominated diphenyl ether (PBDE) compounds. mdpi.comdiva-portal.org The hydroxyl group can participate in hydrogen bonding and electrostatic interactions within the ligand-binding domains of various receptors, such as the estrogen receptor (ER) and thyroid hormone receptor (TR), which is a key factor in their biological activity. nih.gov Studies on a range of HO-PBDEs have consistently demonstrated that hydroxylation is a prerequisite for significant binding to transport proteins like transthyretin and for potent interaction with nuclear receptors. oup.com

Impact of Bromination Degree and Position

The number and arrangement of bromine atoms on the two phenyl rings are crucial factors in determining the type and magnitude of the biological effect.

Degree of Bromination: A clear relationship exists between the number of bromine atoms and the nature of the biological activity, particularly concerning the estrogen receptor. Research indicates that lower-brominated HO-PBDEs, typically those with fewer than five bromine atoms, tend to act as agonists, mimicking the effects of estrogen. diva-portal.orgnih.gov Conversely, higher-brominated HO-PBDEs are more likely to exhibit antagonistic activity, inhibiting the action of estrogen. nih.gov As this compound is a tetra-brominated congener, it falls into the category of lower-brominated HO-PBDEs, suggesting a potential for agonistic activity at the estrogen receptor.

Influence of Hydroxyl Group Position

The location of the hydroxyl group on the phenyl rings is a primary determinant of biological potency. The interaction with hormone receptors is highly specific to the isomer . For example, studies comparing different HO-PBDE isomers have revealed significant variations in their ability to induce estrogenic effects or bind to thyroid hormone receptors based solely on the position of the -OH group. nih.gov The compound this compound has its hydroxyl group at the C4 (para) position. Research on other HO-PBDEs has shown that compounds with a hydroxyl group in the para position can be potent estrogens. For instance, 4-(2,4,6-tribromophenoxy)phenol was identified as a highly potent estrogen in an in vitro assay, with an activity profile similar to estradiol at the ERα receptor. nih.gov This suggests that the para-hydroxylated structure of this compound is conducive to strong interactions with hormone receptors.

The table below summarizes the general structure-activity relationships for HO-PBDEs, which can be used to infer the activity of this compound.

| Structural Feature | Impact on Biological Potency | General Observation from Related Compounds |

|---|---|---|

| Presence of Hydroxyl (-OH) Group | Increases Potency | HO-PBDEs show higher endocrine-disrupting potential than parent PBDEs due to structural similarity to natural hormones. mdpi.comdiva-portal.org |

| Degree of Bromination (Number of Br atoms) | Modulates Agonist vs. Antagonist Activity | Low-brominated congeners often act as agonists, while high-brominated ones tend to be antagonists at the estrogen receptor. nih.gov |

| Position of Hydroxyl (-OH) Group | Determines Specificity and Potency | The specific isomeric form is critical; para-hydroxylated compounds have been shown to be potent estrogens. nih.gov |

| Position of Bromine (Br) Atoms | Affects Receptor Binding Affinity | The substitution pattern influences molecular shape and fit within receptor binding pockets, affecting interactions with targets like transthyretin. oup.com |

The following table provides examples of different HO-PBDE congeners and their observed estrogenic activity, illustrating the principles of SAR.

| Compound | Number of Bromine Atoms | Hydroxyl Group Position | Observed Estrogenic Activity |

|---|---|---|---|

| 4'-OH-BDE-017 | 2 | para | Agonist. nih.gov |

| 6-OH-BDE-047 | 3 | ortho | High estrogen receptor binding affinity. nih.gov |

| 4'-OH-BDE-049 | 3 | para | Agonist, among the most potent of low-brominated congeners. nih.gov |

| 5'-OH-BDE-099 | 5 | meta | Antagonist. nih.gov |

| 6'-OH-BDE-099 | 5 | ortho | Antagonist. nih.gov |

Based on these established structure-activity relationships, this compound, as a tetra-brominated diphenyl ether with a para-hydroxyl group, is predicted to possess significant biological potency. Its structure suggests it is likely to act as an endocrine disruptor, potentially exhibiting estrogenic (agonistic) activity and interacting with the thyroid hormone system.

Advanced Analytical Methodologies for the Chemical Compound 2 2,4,5 Tribromophenoxy 4 Bromophenol

The accurate detection and quantification of 2-(2,4,5-Tribromophenoxy)-4-bromophenol, a hydroxylated metabolite of polybrominated diphenyl ethers (PBDEs), in complex environmental and biological samples require sophisticated analytical strategies. These methodologies involve meticulous sample preparation to isolate the analyte from interfering matrix components, followed by sensitive and selective chromatographic separation and detection techniques.

Future Research Directions and Unaddressed Questions

Definitive Elucidation of the Full Environmental Transformation Pathways and Products

A significant knowledge gap exists regarding the complete environmental lifecycle of 2-(2,4,5-Tribromophenoxy)-4-bromophenol. While it is hypothesized to be a degradation product of higher brominated PBDEs, the precise pathways of its formation and subsequent transformation remain largely uncharacterized. Future research must prioritize the definitive elucidation of these processes.

Key areas of investigation should include:

Biotransformation Studies: In-depth studies using relevant environmental microorganisms (from sediment, soil, and water) and aquatic organisms are necessary to identify the enzymatic processes leading to the formation of this compound from parent PBDEs. These studies should also investigate its further metabolism, identifying the subsequent breakdown products.

Abiotic Degradation Pathways: The role of abiotic factors such as photolysis (degradation by sunlight) and hydrolysis in both the formation and degradation of the compound in various environmental compartments (water, soil surfaces) needs to be systematically evaluated. nih.gov For instance, studies on other hydroxylated PBDEs (OH-PBDEs) have shown that they are more susceptible to photolytic transformation in water compared to their parent PBDEs. nih.gov

Identification of Transformation Products: Advanced analytical techniques, such as high-resolution mass spectrometry, are essential to identify the full spectrum of transformation products. This will enable a more comprehensive assessment of the potential risks associated with the entire degradation chain. Research on other OH-PBDEs suggests that further debromination is a likely degradation pathway in sediments. nih.gov

Comprehensive Structure-Activity Relationship Studies for Diverse Ecotoxicological Endpoints

The ecotoxicological profile of this compound is largely unknown. Comprehensive structure-activity relationship (SAR) studies are needed to understand how its chemical structure relates to its biological effects. OH-PBDEs, as a class, have demonstrated the potential for endocrine disruption, neurotoxicity, and other adverse effects, often with greater potency than their parent PBDEs. mdpi.comnih.gov

Future ecotoxicological research should focus on:

Endocrine Disruption: Investigating the compound's ability to interact with various hormone receptors, including estrogen, androgen, and thyroid hormone receptors, is a priority. nih.govnih.gov Studies on other OH-PBDEs have revealed structure-dependent binding to the estrogen receptor. nih.gov

Neurotoxicity: Assessing the potential for neurotoxic effects using in vitro neuronal cell models and in vivo model organisms (e.g., zebrafish) is critical, as some OH-PBDEs have been shown to be more potent neurotoxins than their parent compounds.

Developmental Toxicity: Evaluating the impact of exposure during critical developmental windows in relevant model organisms will provide insights into potential reproductive and developmental effects.

Comparative Toxicity: Conducting comparative studies with parent PBDEs and other known OH-PBDEs will help to place the relative toxicity of this compound into context.

| Ecotoxicological Endpoint | Potential Effect of OH-PBDEs (as a proxy) |

| Endocrine Disruption | Can interact with thyroid and estrogen receptors, potentially disrupting hormone signaling. nih.govnih.gov |

| Neurotoxicity | May exhibit greater neurotoxic potential than parent PBDEs. |

| Developmental Toxicity | Potential for adverse effects on development and reproduction. |

| Dioxin-like Activity | Some OH-PBDEs show greater dioxin-like activity than their methoxylated counterparts. mdpi.com |

Development of Predictive Models for Environmental Fate and Biological Interactions

To efficiently assess the risks posed by this compound and other related compounds, the development of robust predictive models is essential. These models can help to forecast the compound's environmental distribution and potential for biological harm.

Priorities for model development include:

Quantitative Structure-Activity Relationship (QSAR) Models: By correlating the molecular structure of a series of OH-PBDEs with their observed biological activities, QSAR models can be developed to predict the toxicity of this compound. nih.govdiva-portal.org For example, a QSAR model for the binding of OH-PBDEs to the estrogen-related receptor gamma indicated that molecular size and the presence of hydrogen bond donors and acceptors are crucial factors. diva-portal.org

Environmental Fate and Transport Models: These models can simulate the partitioning of the compound between different environmental compartments (air, water, soil, sediment, and biota) based on its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient). This will aid in predicting environmental concentrations and potential exposure hotspots.

Bioaccumulation and Trophic Transfer Models: Developing models to predict the uptake, accumulation, and magnification of this compound in food webs is crucial for understanding the risk to higher-level organisms, including humans.

Exploration of Remediation Strategies for Contaminated Environments

As with many persistent organic pollutants, once released into the environment, this compound may persist and accumulate. Research into effective remediation strategies for contaminated soil, sediment, and water is therefore a critical long-term goal.

Potential remediation approaches to explore include:

Bioremediation: Investigating the ability of specific microorganisms or microbial consortia to degrade the compound. This could involve identifying and isolating microbes from contaminated sites that have adapted to metabolize brominated compounds.

Phytoremediation: Assessing the potential of certain plant species to take up, accumulate, and/or degrade the compound from contaminated soil and water.

Advanced Oxidation Processes: Evaluating the effectiveness of chemical remediation techniques, such as the use of advanced oxidation processes (e.g., Fenton reaction, ozonation, photocatalysis), to break down the compound into less harmful substances. nih.gov Studies on OH-PBDEs have shown that they can be rapidly transformed in the presence of hydrogen peroxide under photolytic conditions. nih.gov

Assessment of the Chemical Compound as a Marker for Specific Brominated Flame Retardant Degradation or Natural Production

The presence and concentration of this compound in environmental samples could potentially serve as a valuable indicator. Future research should explore its utility as a chemical marker.

This assessment should involve:

Source Tracking: Investigating whether the compound is uniquely formed from the degradation of specific commercial PBDE mixtures. If a clear link can be established, its detection could help to trace the environmental footprint of those particular flame retardants.

Distinguishing Anthropogenic vs. Natural Sources: Some OH-PBDEs are known to be naturally produced by marine organisms. mdpi.com It is crucial to determine if this compound has any natural sources. This would be vital for accurately assessing the contribution of anthropogenic BFRs to its environmental presence. The prevalence of ortho-substituted OH-PBDEs in marine environments often suggests natural formation. mdpi.com

Monitoring in Biota and Environmental Media: Widespread monitoring of this compound in various environmental matrices (air, water, sediment) and in wildlife and human tissues would provide valuable data on the extent of PBDE degradation in the environment and the subsequent exposure of ecosystems and human populations. nih.govescholarship.org

By addressing these future research directions, the scientific community can build a comprehensive understanding of the environmental risks associated with this compound and develop effective strategies for its monitoring and management.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,4,5-Tribromophenoxy)-4-bromophenol, and how can regioselectivity be controlled?

- Methodology : Use nucleophilic aromatic substitution or Ullmann coupling between tribromophenol derivatives (e.g., 2,4,5-tribromophenol) and bromophenol precursors. Regioselectivity is influenced by directing groups (e.g., hydroxyl or bromine substituents) and reaction conditions (temperature, catalyst). For example, ion-exchange resin catalysis (as demonstrated in adamantylation reactions of bromophenols) can improve efficiency and selectivity .

- Key Considerations : Monitor bromine positioning using thin-layer chromatography (TLC) or HPLC to avoid undesired isomers.

Q. How can spectroscopic techniques (NMR, FTIR, X-ray crystallography) resolve structural ambiguities in bromophenol derivatives?

- Methodology :

- NMR : Bromine's electronegativity causes distinct deshielding effects in ¹H and ¹³C spectra. For example, aromatic protons adjacent to bromine show downfield shifts (δ 7.0–7.5 ppm) .

- X-ray Crystallography : Resolve steric effects from bromine substituents, as seen in Schiff base complexes of bromophenols .

- FTIR : Confirm phenolic O–H stretches (~3200 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .

Q. What analytical methods are suitable for identifying impurities in bromophenol derivatives?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproducts. Reference standards (e.g., bis(4-bromophenyl)ether) can aid in peak identification .

- Example : Impurities may arise from incomplete bromination or etherification side reactions.

Advanced Research Questions

Q. How can contradictory data on enzymatic interactions with bromophenol derivatives be resolved?

- Methodology : Compare enzyme sources (e.g., bacterial vs. mammalian) and assay conditions (pH, cofactors). For instance, 2,4-dichlorophenol hydroxylase shows variable activity with bromophenols, requiring kinetic studies (Km, Vmax) to clarify substrate specificity .

- Case Study : 4-Bromophenol exhibits lower activity than 2,4-dibromophenol in certain oxidoreductases, likely due to steric hindrance .

Q. What strategies optimize multi-step synthesis yields for bromophenol-based intermediates?

- Methodology :

- Protecting Groups : Temporarily mask phenolic -OH with acetyl or tert-butyldimethylsilyl (TBS) groups during bromination steps .

- Catalysis : Use Pd or Cu catalysts for cross-coupling steps, as demonstrated in aryl ether syntheses .

- Reaction Monitoring : In-line FTIR or LC-MS to track intermediates and adjust conditions dynamically.

Q. How do bromine substituents influence electronic properties and reactivity in cross-coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.